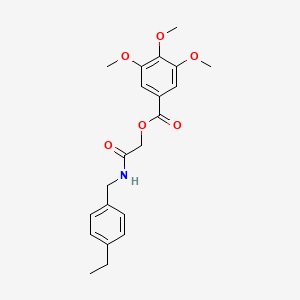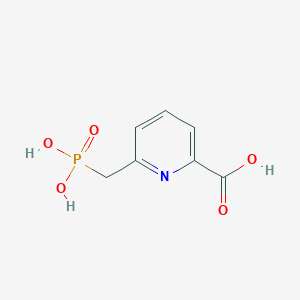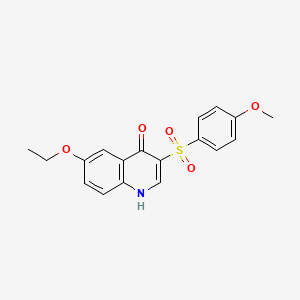![molecular formula C12H16F3N5 B2424993 3-(1'-Ethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine CAS No. 1006340-97-1](/img/structure/B2424993.png)
3-(1'-Ethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine is a chemical compound with the molecular formula C12H16F3N5 and a molecular weight of 287.28 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group and a bipyrazole moiety
Vorbereitungsmethoden
The synthesis of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine involves several steps. One common synthetic route includes the following steps:
Formation of the bipyrazole core: This can be achieved by reacting appropriate hydrazine derivatives with suitable electrophiles under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propan-1-amine side chain: This can be done through nucleophilic substitution reactions, where the bipyrazole core is reacted with a suitable alkylating agent.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: Its unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, making it a potent compound for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine can be compared with other similar compounds, such as:
3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl)propan-1-amine: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
3-(1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl)butan-1-amine: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
3-[5-(1-ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-8H,2-5,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLJRWMXIIOGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NN2CCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![N-{[4-(2-fluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2424913.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)

![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
![N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2424923.png)


![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2424928.png)
![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
![2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2424932.png)

